2-Amino-6-phenylpyridine
Overview
Description
2-Amino-6-phenylpyridine is an organic compound with the molecular formula C11H10N2 It is a derivative of pyridine, where an amino group is attached to the second position and a phenyl group is attached to the sixth position of the pyridine ring
Biochemical Analysis
Biochemical Properties
The exact biochemical properties and roles of 2-Amino-6-phenylpyridine are not fully understood. It is known that this compound interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and may vary depending on the specific biochemical context .
Cellular Effects
It is known that this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of different dosages of this compound in animal models have not been extensively studied. Therefore, information on threshold effects, as well as any toxic or adverse effects at high doses, is currently limited .
Transport and Distribution
It is possible that this compound interacts with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
This compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-phenylpyridine can be achieved through several methods. One common approach involves the reaction of 2-chloro-6-phenylpyridine with ammonia or an amine source under suitable conditions. Another method includes the cyclization of appropriate precursors, such as the reaction of 2-aminopyridine with benzaldehyde in the presence of a catalyst.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-6-phenylpyridine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Electrophilic reagents like bromine or chlorinating agents.
Major Products Formed: The major products depend on the type of reaction. For example, oxidation can yield nitro- or nitroso-derivatives, while reduction can produce various amines.
Scientific Research Applications
2-Amino-6-phenylpyridine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is used in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 2-Amino-6-phenylpyridine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
- 2-Amino-4-phenylpyridine
- 2-Amino-5-phenylpyridine
- 2-Amino-3-phenylpyridine
Comparison: 2-Amino-6-phenylpyridine is unique due to the position of the amino and phenyl groups on the pyridine ring. This specific arrangement can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Properties
IUPAC Name |
6-phenylpyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2/c12-11-8-4-7-10(13-11)9-5-2-1-3-6-9/h1-8H,(H2,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDWUSBKLDNVDDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00344633 | |
Record name | 2-Amino-6-phenylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00344633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39774-25-9 | |
Record name | 2-Amino-6-phenylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00344633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Q1: How does 2-amino-6-phenylpyridine interact with ruthenium clusters, and what are the structural features of the resulting complexes?
A1: this compound exhibits versatile coordination behavior with ruthenium clusters, leading to the formation of diverse complexes. The interaction depends on the reaction conditions and the specific ruthenium precursor used.
Q2: Does the reactivity of this compound differ between ruthenium and osmium carbonyl complexes?
A2: Yes, the reactivity of H2apyPh differs between ruthenium and osmium carbonyl complexes. While H2apyPh readily undergoes cyclometalation with ruthenium clusters under certain conditions, forming complexes like [Ru3(μ-H)2(μ3-3-HapyC6H4-N,N,C)2(CO)6] [], this cyclometalation is less favored with osmium clusters. In the case of osmium, cyclometalated products like [Os3(μ-H)2(μ-3-HapyC6H4-N,N,C)(CO)9] are only observed under specific conditions like thermolysis, highlighting a difference in reactivity between these metal systems [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.